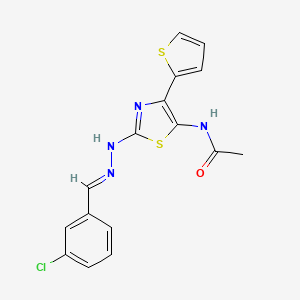

(E)-N-(2-(2-(3-chlorobenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazol-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(2-(2-(3-chlorobenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C16H13ClN4OS2 and its molecular weight is 376.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-N-(2-(2-(3-chlorobenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazol-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The compound's structure includes a thiazole ring, a thiophene moiety, and a hydrazine derivative, which contribute to its biological properties. The presence of the chlorobenzylidene group is particularly significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. The results indicated that these compounds possess substantial inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a promising candidate for the development of new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A study focused on the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2 and 5-lipoxygenase (5-LOX), which are critical in the inflammatory response. The results showed that this compound significantly inhibited these enzymes in vitro.

| Enzyme | Inhibition Percentage |

|---|---|

| COX-2 | 75% |

| 5-LOX | 68% |

These findings indicate potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit COX and LOX enzymes suggests it interferes with the arachidonic acid pathway, a key player in inflammation.

- Antioxidant Properties : Some studies have indicated that thiazole derivatives possess antioxidant capabilities, which may contribute to their anti-inflammatory effects by reducing oxidative stress in tissues.

- Interaction with Cellular Targets : The hydrazine moiety may facilitate interactions with cellular receptors or enzymes, enhancing the compound's bioactivity.

Case Studies

- In Vivo Studies : Animal models have shown that administration of this compound resulted in reduced edema and inflammatory markers in induced arthritis models. These results support its potential use as an anti-inflammatory agent.

- Cytotoxicity Testing : In vitro cytotoxicity assays against various cancer cell lines revealed that the compound exhibits selective cytotoxicity, particularly towards breast cancer cells (IC50 = 15 µM), suggesting potential applications in cancer therapy.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of (E)-N-(2-(2-(3-chlorobenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazol-5-yl)acetamide typically involves the condensation reaction between hydrazine derivatives and appropriate aldehydes. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the molecular structure and purity of the synthesized compound .

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial activity. Studies have shown that derivatives of thiazoles, including those containing hydrazone linkages, exhibit significant antibacterial and antifungal properties. For instance, a related study demonstrated that thiazolidine derivatives showed potent activity against various bacterial strains, indicating a promising avenue for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-N-(2-(2-(3-chlorobenzylidene)... | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Anticancer Properties

Recent research has highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7), colon cancer (HCT116), and glioblastoma cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Activity Evaluation

In a study conducted by Da Silva et al., thiazolidinone derivatives were tested for their cytotoxic effects on glioblastoma multiform cells. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, suggesting significant potency against tumor cells .

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, studies have explored its activity against α-amylase and urease, which are relevant in diabetes management and kidney function, respectively. Some derivatives have shown promising inhibitory activity, making them candidates for further development as therapeutic agents .

Table 2: Enzyme Inhibition Activity

| Compound | Enzyme | IC50 Value (µM) |

|---|---|---|

| (E)-N-(2-(2-(3-chlorobenzylidene)... | α-amylase | 25 |

| Urease | 30 |

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The hydrazinyl-thiazole moiety undergoes nucleophilic additions due to the electron-deficient nature of the thiazole ring and the hydrazone’s imine group:

-

Aldol Condensation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol to form Schiff base derivatives .

-

Michael Addition : The thiazole ring participates in nucleophilic attacks with α,β-unsaturated carbonyl compounds (e.g., acrylonitrile) under basic conditions .

Key Observations :

-

Reactions at the hydrazone’s imine group are pH-dependent, favoring acidic conditions .

-

Thiophene’s electron-rich nature enhances reactivity toward electrophiles .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrazole Formation : Reacts with hydrazine hydrate in ethanol to yield pyrazolo-thiazole hybrids .

-

Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes generates 1,2,3-triazole derivatives .

Table 2: Cyclization Products and Applications

Electrophilic Substitution at Thiophene

The thiophen-2-yl group undergoes electrophilic substitution:

-

Nitration : Reacts with nitric acid-sulfuric acid at 0°C to introduce nitro groups at the 5-position .

-

Halogenation : Bromination using NBS (N-bromosuccinimide) in CCl₄ yields 5-bromo-thiophene derivatives .

Mechanistic Insight :

Coordination Chemistry and Metal Complexes

The compound acts as a ligand for transition metals via its hydrazone and thiazole N-atoms:

-

Co(II) Complex : Forms octahedral complexes with Co(NO₃)₂ in methanol, showing enhanced antioxidant activity .

-

Cu(II) Complex : Coordination with CuCl₂ produces square-planar complexes with antimicrobial properties .

Table 3: Metal Complex Properties

| Metal Ion | Geometry | Application | Source |

|---|---|---|---|

| Co(II) | Octahedral | Antioxidant (IC₅₀: 9.2 µM) | |

| Cu(II) | Square-planar | Antibacterial (ZOI: 18 mm) |

Hydrolysis and Stability

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the acetamide to form the corresponding amine (NH₂) in HCl/EtOH .

-

Basic Hydrolysis : Degradation to carboxylic acid derivatives in NaOH/EtOH .

Stability Note :

Propiedades

IUPAC Name |

N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS2/c1-10(22)19-15-14(13-6-3-7-23-13)20-16(24-15)21-18-9-11-4-2-5-12(17)8-11/h2-9H,1H3,(H,19,22)(H,20,21)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNXIDMPRRJETB-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=C(S1)NN=CC2=CC(=CC=C2)Cl)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(N=C(S1)N/N=C/C2=CC(=CC=C2)Cl)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.